molecular formula C8H10FIN2O2 B2965351 Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate CAS No. 2226182-63-2

Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate

Cat. No.: B2965351
CAS No.: 2226182-63-2
M. Wt: 312.083
InChI Key: UEVWMBJBPPYXKN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group and an iodine atom attached to the pyrazole ring, along with an ethyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

    Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives such as pyrazole N-oxides.

    Reduction: Formation of reduced derivatives such as pyrazoline.

    Coupling: Formation of biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a pharmacophore in drug design.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the fluoroethyl and iodine groups can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 2-(2-chloroethyl)-5-iodopyrazole-3-carboxylate: Similar structure but with a chloroethyl group instead of fluoroethyl.

    Ethyl 2-(2-fluoroethyl)-5-bromopyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 2-(2-fluoroethyl)-5-methylpyrazole-3-carboxylate: Similar structure but with a methyl group instead of iodine.

The uniqueness of this compound lies in the combination of the fluoroethyl and iodine groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FIN2O2/c1-2-14-8(13)6-5-7(10)11-12(6)4-3-9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVWMBJBPPYXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CCF)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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